Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
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Overview
Description
Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a carbamate group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves the reaction of (S)-1-pyrrolidin-2-ylmethanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Oxidation: The pyrrolidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Transesterification reactions can be catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Yields (S)-1-pyrrolidin-2-ylmethanol and benzyl alcohol.
Oxidation: Produces N-oxides or other oxidized derivatives of the pyrrolidine ring.
Substitution: Results in the formation of new ester derivatives.
Scientific Research Applications
Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of carbamate derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
- Propyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
- Butyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
Uniqueness
Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group may influence the compound’s reactivity and interaction with molecular targets compared to its ethyl, propyl, and butyl analogs.
Properties
IUPAC Name |
benzyl N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(10-13-8-5-9-15-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXRBTATHOAKGB-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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